4-Bromo-1-butanol

Description

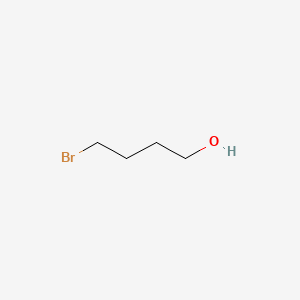

Structure

3D Structure

Properties

IUPAC Name |

4-bromobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLYRDVTMMSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186699 | |

| Record name | 4-Bromobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33036-62-3 | |

| Record name | 4-Bromo-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33036-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR4UC6K34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-1-butanol: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound, also known by its IUPAC name 4-bromobutan-1-ol, is a bifunctional primary alcohol and alkyl halide.[1][2] Its unique structure, possessing both a nucleophilic hydroxyl group and an electrophilic carbon attached to a bromine atom, makes it a versatile building block in organic synthesis.[3] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to its synthesis and application.

Chemical Structure and Identification

This compound consists of a four-carbon chain with a hydroxyl group at one terminus and a bromine atom at the other. This arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Key Identifiers:

Caption: Chemical structure of this compound.

Quantitative Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 153.02 g/mol | [2] |

| Appearance | Clear, colorless to brown or light yellow liquid | [1][4][9] |

| Density | 1.5 ± 0.1 g/cm³ | [4][10] |

| Boiling Point | 56-58 °C | [3][4] |

| Melting Point | 258 °C (lit.) | [9] |

| Flash Point | 7 °C | [3][4] |

| Refractive Index | ~1.5035 | [3][4] |

| Solubility | Soluble in water to some extent. | [11] |

| XLogP3 | 0.6 | [2] |

Reactivity and Applications

This compound's bifunctionality is the cornerstone of its utility in organic synthesis.[3]

-

Nucleophilic Substitution: The electrophilic carbon bonded to the bromine atom is susceptible to SN2 reactions. This allows for the introduction of various nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds.[3]

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo standard transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification.[3]

-

Intramolecular Cyclization: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the bromide via an intramolecular SN2 reaction to yield tetrahydrofuran (THF). This is a common side reaction that must be managed during synthesis.[3]

-

Protecting Group Chemistry: It is used to prepare tetrahydropyranyl ethers, which serve as protecting groups for alcohols in multi-step syntheses.[1][4] A notable application is its reaction with 3,4-dihydro-2H-pyran to form 2-(4-bromo-butoxy)-tetrahydro-pyran.[1][4][11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below.

Synthesis from Tetrahydrofuran and Hydrobromic Acid

One common laboratory-scale synthesis involves the ring-opening of tetrahydrofuran with hydrobromic acid.[12]

Methodology:

-

Add 200 kg of tetrahydrofuran and 19 kg of concentrated sulfuric acid to a 1000L reaction vessel.[12]

-

Control the system temperature at 2 ± 2°C and slowly add 420 kg of 48% aqueous hydrobromic acid.[12]

-

After the addition is complete, raise the temperature to 80 ± 2°C and maintain for 3 hours.[12]

-

Once the reaction is complete, cool the mixture to 0 ± 2°C.[12]

-

Neutralize the system to a pH of 7-8 using 23 kg of sodium bicarbonate.[12]

-

Perform an extraction and wash the organic phase.[12]

-

Concentrate the organic phase to obtain this compound. The reported yield is approximately 67.5%.[12]

Caption: Workflow for the synthesis of this compound from THF and HBr.

Synthesis from Butane-1,4-diol and Hydrobromic Acid

An alternative method involves the azeotropic distillation of butane-1,4-diol with hydrobromic acid.[1][4][11]

Methodology: This preparation involves the azeotropic distillation of butane-1,4-diol with 47% hydrobromic acid.[1][4] The reaction is typically heated for an extended period, such as 24 hours, in a solvent like benzene.[11] This method has a reported yield of approximately 65%.[1][4][11]

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[2][5][9] It is harmful if swallowed and causes skin and serious eye irritation.[5][9][13] It may also cause respiratory irritation.[2][13]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area.[9][14] Wear protective gloves, clothing, and eye/face protection.[4][9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is recommended to store at -20°C, as the compound is sensitive to moisture and light.[4][11] Keep away from heat, sparks, open flames, and other ignition sources.[5][9]

-

Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5][15]

-

Decomposition: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[5][15]

References

- 1. This compound | 33036-62-3 [chemicalbook.com]

- 2. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. PubChemLite - this compound (C4H9BrO) [pubchemlite.lcsb.uni.lu]

- 7. This compound [stenutz.eu]

- 8. 1-Butanol, 4-bromo- [webbook.nist.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | CAS#:33036-62-3 | Chemsrc [chemsrc.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Page loading... [guidechem.com]

- 13. This compound, 85+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

Synthesis of 4-Bromo-1-butanol from Butane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-bromo-1-butanol from its precursor, butane-1,4-diol. This versatile building block is crucial in various organic syntheses, particularly in the development of pharmaceutical compounds. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as tetramethylene bromohydrin, is a bifunctional organic compound containing both a hydroxyl and a bromo functional group. This unique structure makes it a valuable intermediate for introducing a four-carbon chain with reactive handles at both ends. Its applications range from the synthesis of complex organic molecules and active pharmaceutical ingredients to the production of specialty chemicals. The most common laboratory-scale synthesis involves the monobromination of butane-1,4-diol.

Synthetic Pathways

The primary method for synthesizing this compound is the reaction of butane-1,4-diol with a brominating agent, typically hydrobromic acid. An alternative industrial approach involves the ring-opening of tetrahydrofuran (THF).

Monobromination of Butane-1,4-diol

The direct reaction of butane-1,4-diol with hydrobromic acid (HBr) is a widely used method. This reaction is an equilibrium process, and to drive it towards the formation of the monobrominated product, specific conditions are employed. A common side product of this reaction is 1,4-dibromobutane, the formation of which can be minimized by controlling the stoichiometry of the reactants and the reaction time.

Reaction Scheme: Monobromination of Butane-1,4-diol

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from butane-1,4-diol using hydrobromic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Butane-1,4-diol (MW: 90.12 g/mol ) | 1 equivalent | [1] |

| 47% Hydrobromic Acid | Excess | [2][3] |

| Reaction Conditions | ||

| Temperature | Reflux (Azeotropic Distillation) | [2][3] |

| Product Information | ||

| This compound (MW: 153.02 g/mol ) | ||

| Typical Yield | ~65% | [2][3] |

| Boiling Point | 56-58 °C | [2] |

| Density | 1.68 g/cm³ | [2] |

| Side Products | ||

| 1,4-Dibromobutane | Formation increases with reaction time | [4] |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from butane-1,4-diol.

Synthesis of this compound via Azeotropic Distillation with HBr

This procedure is a common laboratory method for the preparation of this compound.[2][3]

Materials:

-

Butane-1,4-diol

-

47% Hydrobromic acid (HBr)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or a simple distillation setup

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and condenser, combine butane-1,4-diol and an excess of 47% hydrobromic acid.

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with some of the solvent, driving the equilibrium towards the product. Continue the distillation until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts.

-

-

Neutralization and Washing:

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to obtain pure this compound. Collect the fraction boiling at 56-58 °C.[2]

-

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Safety Considerations

-

Hydrobromic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

-

This compound is a flammable liquid and an irritant.[2] Avoid contact with skin and eyes.

-

Organic solvents like dichloromethane and diethyl ether are flammable and volatile. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from butane-1,4-diol using hydrobromic acid is a reliable and well-established method for laboratory-scale production. Careful control of reaction conditions is necessary to maximize the yield of the desired monobrominated product and minimize the formation of the dibrominated byproduct. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Ring-Opening of Tetrahydrofuran for the Synthesis of 4-Bromo-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1-butanol via the ring-opening of tetrahydrofuran (THF). This compound is a valuable bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document details the underlying reaction mechanisms, provides a comparative analysis of various synthetic protocols, and offers detailed experimental procedures.

Reaction Mechanism and Principles

The synthesis of this compound from THF is primarily achieved through an acid-catalyzed ring-opening reaction. The mechanism involves the protonation of the oxygen atom in the THF ring, forming a reactive oxonium ion. This is followed by a nucleophilic attack by a bromide ion, leading to the cleavage of a C-O bond and the formation of the final product.[3]

The overall transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound from THF.

The choice of brominating agent and reaction conditions significantly influences the reaction's efficiency and the purity of the resulting product. Common reagents include aqueous hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid, and HBr in acetic acid.[4][5]

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of this compound from THF have been reported. The following table summarizes the key quantitative data from various experimental protocols, allowing for a direct comparison of their efficiencies.

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Aqueous HBr with H₂SO₄ | THF, 48% aq. HBr, conc. H₂SO₄ | 80 ± 2 | 3 | 67.5 | 97.0 (GC) | [4] |

| HBr in Acetic Acid | THF, 33% HBr in Acetic Acid | 10 | 4 | 93 | 99.5 (GC) | [5] |

| HBr in Acetic Acid | THF, 40% HBr in Acetic Acid | 10 | 3 | 83 | 99.5 (GC) | [5] |

| HBr in Acetic Acid | THF, 33% HBr in Acetic Acid | 25 | 2 | 90 | 99.5 (GC) | [5] |

| HBr in Acetic Acid | THF, 10% HBr in Acetic Acid | 50 | 3 | 87 | 99.5 (GC) | [5] |

| Iodine and Triethylsilane | THF, I₂, HSiEt₃ | Room Temp. | 2 | 86 | Not specified | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

Protocol 1: Ring-Opening of THF using Aqueous HBr and Sulfuric Acid

This protocol is adapted from a scaled-up industrial process.

Reagents:

-

Tetrahydrofuran (THF): 200 kg

-

Concentrated Sulfuric Acid (H₂SO₄): 19 kg (0.07 eq)

-

48% Aqueous Hydrobromic Acid (HBr): 420 kg (0.9 eq)

-

Sodium Bicarbonate (NaHCO₃): 23 kg (0.1 eq)

Procedure:

-

Charge a 1000L reaction vessel with 200 kg of tetrahydrofuran and 19 kg of concentrated sulfuric acid.

-

Cool the mixture to a temperature of 2 ± 2°C.

-

Slowly add 420 kg of 48% aqueous hydrobromic acid dropwise, maintaining the temperature at 2 ± 2°C.

-

After the addition is complete, raise the temperature to 80 ± 2°C and maintain for 3 hours.

-

Upon completion of the reaction, cool the mixture to 0 ± 2°C.

-

Neutralize the reaction mixture by adding 23 kg of sodium bicarbonate to adjust the pH to 7-8.

-

Perform an extraction, wash the organic phase, and concentrate to obtain the crude product.

-

The resulting oily product is this compound (286 kg), with a yield of 67.5% and a purity of 97.0% as determined by gas chromatography (GC).[4]

Protocol 2: Ring-Opening of THF using HBr in Acetic Acid

This protocol describes a laboratory-scale synthesis that affords a high-purity product.

Reagents:

-

Tetrahydrofuran (THF): 460 mL

-

33% Acetic Acid Solution of Hydrogen Bromide: 280 g

Procedure:

-

Add 460 mL of tetrahydrofuran to a 1000 mL four-neck flask.

-

Cool the flask to 10°C using an ice-water bath.

-

Add 280 g of a 33% acetic acid solution of hydrogen bromide dropwise.

-

Maintain the reaction mixture at 10°C for 4 hours.

-

After the reaction is complete, recover the excess tetrahydrofuran and acetic acid by vacuum distillation.

-

Heat the residue to 100°C and distill under a vacuum of 2 mmHg.

-

Collect the fraction at 87-89°C to obtain 206 g of 4-bromo-1-acetoxybutane as a colorless, clear liquid. The molar yield is 93%, with a GC purity of 99.5%.[5] Note: This protocol yields the acetate-protected form, which can be readily hydrolyzed to this compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Safety Considerations

-

Hydrobromic acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.

-

The reaction should be performed in a well-ventilated fume hood.

-

This compound is a flammable liquid and an irritant.[1] Handle with care and avoid inhalation, ingestion, and skin contact.

This guide provides a detailed overview of the synthesis of this compound from THF. For further information on specific applications and downstream reactions of this compound, refer to the cited literature.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 33036-62-3 [smolecule.com]

- 3. Propose a mechanism for the following reaction. | Study Prep in Pearson+ [pearson.com]

- 4. Page loading... [guidechem.com]

- 5. US20190084921A1 - Method of preparation of 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-Bromo-1-butanol, a versatile reagent often utilized in organic synthesis and the development of pharmaceutical compounds. Understanding these properties is crucial for its proper handling, application in synthetic protocols, and for the accurate modeling of its behavior in various chemical processes.

Quantitative Data Summary

The physical properties of this compound, specifically its boiling point and density, are summarized in the table below. It is critical to note that the boiling point is highly dependent on the ambient pressure under which it is measured.

| Physical Property | Value | Conditions |

| Boiling Point | 56-58 °C | at 2.0 mmHg[1] |

| 190.9 ± 23.0 °C | at 760 mmHg | |

| Density | 1.0680 g/mL | Not specified |

| 1.5 ± 0.1 g/cm³ | Not specified | |

| 1.68 g/cm³ | Not specified[2][3][4] |

Experimental Protocols

The accurate determination of the physical properties outlined above relies on precise and well-established experimental methodologies. Below are detailed protocols for the determination of the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Common methods for its determination include distillation and the micro-boiling point method.[6][7]

-

Micro-Boiling Point Method (Thiele Tube): This method is advantageous when only a small amount of the substance is available.[8]

-

A small amount of the liquid sample (less than 0.5 mL) is placed into a small test tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[8]

-

The sample is heated until a steady stream of bubbles emerges from the capillary tube.[8]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube.[8]

-

-

Distillation Method: For larger sample volumes, a simple distillation apparatus can be used.[6][7]

-

The liquid is placed in a distillation flask and heated.

-

The vapor travels into a condenser, where it is cooled and converted back into a liquid.

-

A thermometer is placed in the vapor path to measure the temperature of the vapor.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation, is the boiling point.[6]

-

2. Determination of Density

Density is the mass of a substance per unit volume.[9] It is a fundamental physical property that can be used to identify a substance or assess its purity.

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.[10]

-

The mass of the clean, dry pycnometer is determined using an analytical balance.

-

The pycnometer is then filled with the liquid sample, and its mass is measured again.

-

The mass of the liquid is the difference between the two measurements.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

-

-

Hydrometer Method: A hydrometer is an instrument that directly measures the density of a liquid.[9]

-

The hydrometer is gently floated in the liquid sample.

-

The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.[9]

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid compound like this compound.

Caption: Workflow for Determining Physical Properties of a Liquid.

References

- 1. This compound, 85+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 33036-62-3 [chemicalbook.com]

- 3. This compound CAS#: 33036-62-3 [m.chemicalbook.com]

- 4. This compound 33036-62-3 [mingyuanchemical.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vernier.com [vernier.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. mt.com [mt.com]

Spectroscopic Data of 4-Bromo-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromo-1-butanol, a valuable building block in organic synthesis and drug discovery. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by the following spectroscopic data, which provides a detailed fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound reveals four distinct proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.70 | Triplet | 2H | 6.4 | HO-CH₂ - |

| 3.46 | Triplet | 2H | 6.6 | Br-CH₂ - |

| 1.94-2.01 | Multiplet | 2H | - | -CH₂-CH₂ -CH₂- |

| 1.69-1.76 | Multiplet | 2H | - | -CH₂-CH₂ -CH₂- |

Predicted data based on computational models.[1]

¹³C NMR Data

The carbon-13 NMR spectrum shows four unique carbon signals, corresponding to the four carbon atoms in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 61.8 | HO-C H₂- |

| 35.0 | Br-C H₂- |

| 32.2 | -CH₂-C H₂-CH₂- |

| 30.1 | -CH₂-C H₂-CH₂- |

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3334 | O-H stretch (broad) |

| 2941, 2868 | C-H stretch (aliphatic) |

| 1441 | C-H bend (scissoring) |

| 1059 | C-O stretch |

| 646 | C-Br stretch |

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (M and M+2 peaks of roughly equal intensity).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 154/152 | < 5 | [M]⁺ (Molecular Ion) |

| 136/134 | ~ 20 | [M-H₂O]⁺ |

| 71 | ~ 100 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ |

| 55 | ~ 80 | [C₄H₇]⁺ |

| 43 | ~ 60 | [C₃H₇]⁺ |

Data obtained from the NIST WebBook.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field strength spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using the same instrument, typically at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a thin film.

-

Data Acquisition:

-

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

-

Obtain a background spectrum of the clean, empty sample holder.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

References

Navigating the Characteristics of 4-Bromo-1-butanol: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Bromo-1-butanol, a versatile bifunctional molecule integral to various synthetic pathways in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the handling, storage, and application of this compound.

Core Properties of this compound

This compound (CAS No: 33036-62-3) is a primary alcohol and an alkyl bromide, a structural combination that imparts a unique reactivity profile, making it a valuable building block in organic synthesis. Its utility, however, is intrinsically linked to its solubility in various media and its stability under different environmental conditions.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on chemical properties and available safety data sheets, a qualitative and semi-quantitative solubility profile can be summarized. The presence of a polar hydroxyl group allows for some degree of solubility in polar solvents, while the bromoalkyl chain provides some nonpolar character.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Chemical Formula | Polarity | Solubility Description |

| Water | H₂O | High | Insoluble to sparingly soluble. Some sources indicate it is soluble to some extent, suggesting miscibility is limited. |

| Ethanol | C₂H₅OH | High | Miscible (Expected based on structural similarity and "like dissolves like" principle) |

| Methanol | CH₃OH | High | Sparingly soluble. |

| Acetone | C₃H₆O | High | Miscible (Expected due to its polar aprotic nature) |

| Diethyl Ether | (C₂H₅)₂O | Low | Miscible (Expected due to the presence of the butyl chain) |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Miscible (Expected) |

| Chloroform | CHCl₃ | Medium | Sparingly soluble. |

Stability Characteristics and Decomposition Pathways

This compound is a reactive molecule, and its stability is influenced by temperature, pH, and light exposure. Proper storage and handling are crucial to prevent degradation and ensure its integrity in experimental work.

Key Stability Considerations:

-

Temperature: It is recommended to store this compound at low temperatures, typically -20°C, to minimize degradation. It is a flammable liquid with a low flash point.

-

Moisture and Light: The compound is sensitive to moisture and light. It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere.

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Decomposition Pathways:

The primary and most well-documented decomposition pathway for this compound is an intramolecular cyclization reaction that occurs in the presence of a strong base. This reaction, an intramolecular Williamson ether synthesis, results in the formation of tetrahydrofuran (THF).

The mechanism involves the deprotonation of the hydroxyl group by a strong base to form an alkoxide. The resulting nucleophilic oxygen then attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming the cyclic ether, THF.

Under thermal stress, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr) can be generated. The specific pathways for thermal, photolytic, and acid-catalyzed decomposition are not well-detailed in the available literature.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and assessing the stability of a liquid compound like this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

Protocol for Determination of Solubility

This protocol outlines a standard method for determining the solubility of a liquid solute in various solvents.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, cease agitation and allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

Calculate the solubility in g/100mL or other desired units.

Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions, consistent with ICH guidelines.

Objective: To assess the stability of this compound under conditions of elevated temperature, varying pH, and light exposure.

Materials:

-

This compound

-

pH buffers (e.g., pH 4, 7, 9)

-

High-purity water and other relevant solvents

-

Temperature-controlled ovens

-

Photostability chamber

-

Analytical instrument for purity and degradation product analysis (e.g., GC-MS, HPLC)

Procedure:

1. Thermal Stability: a. Aliquot this compound into several vials. b. Place the vials in ovens set at elevated temperatures (e.g., 40°C, 60°C). c. At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature and allow it to cool to room temperature. d. Analyze the sample for purity and the presence of degradation products.

2. pH Stability (Hydrolytic Stability): a. Prepare solutions of this compound in different pH buffers. b. Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature). c. At various time intervals, take aliquots from each solution. d. Analyze the aliquots to determine the remaining concentration of this compound and identify any degradation products.

3. Photostability: a. Place an aliquot of this compound in a photostability chamber. b. Expose the sample to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). c. A control sample should be wrapped in aluminum foil to exclude light and placed in the same chamber. d. After a defined exposure period, analyze both the exposed and control samples for purity and degradation.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and a critical decomposition pathway, the following diagrams are provided.

Caption: Workflow for assessing solubility and stability.

Caption: Intramolecular cyclization of this compound.

An In-depth Technical Guide to 4-Bromo-1-butanol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-Bromo-1-butanol, a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development. The document details its chemical identity, physical and chemical properties, synthesis methodologies, and significant applications in organic synthesis and beyond.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition across different databases and supplier catalogs.

| Identifier Type | Value |

| IUPAC Name | 4-bromobutan-1-ol[1][2][3] |

| CAS Number | 33036-62-3[4][5][6][7][8] |

| Molecular Formula | C₄H₉BrO[1][3][5][7][8][9][10][11][12] |

| Molecular Weight | 153.02 g/mol [1][5][7][10] |

| EC Number | 251-355-5[1][9][12] |

| PubChem CID | 118388[1][7][9] |

| InChI Key | SIJLYRDVTMMSIP-UHFFFAOYSA-N[1][2][3][7][9] |

| SMILES | C(CCBr)CO[1][2][5][7][9] |

| Synonyms | 4-bromobutan-1-ol, 4-bromobutyl alcohol, 4-bromo-n-butanol, 1-Bromo-4-hydroxybutane, 1-Butanol, 4-bromo-, Tetramethylene bromohydrin[4][7][9] |

Physicochemical Properties

The utility of this compound in various synthetic applications is dictated by its distinct physical and chemical properties. These properties are summarized in the table below.

| Property | Value |

| Appearance | Clear colorless to brown liquid[4][6] |

| Boiling Point | 56-58 °C at 2.0 mmHg[4][7][13] |

| Density | 1.68 g/cm³[4]; 1.5±0.1 g/cm³[8]; 1.0680 g/mL[7] |

| Flash Point | 7 °C[4][7][13] |

| Refractive Index | 1.5035[4]; 1.479[11] |

| Solubility | Insoluble in water[7] |

| Storage Conditions | Store at -20°C, sensitive to moisture and light[4][5][9] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, with varying yields and suitability for laboratory or industrial scales. The primary methods are summarized below.

| Method | Reagents | Yield | Scale |

| Azeotropic Distillation | Butane-1,4-diol, 47% Hydrobromic Acid | ~65%[4][6][14] | Laboratory |

| Ring-Opening of THF (Industrial) | Tetrahydrofuran, Bromine, Palladium catalyst, Hydrogen gas | High Yield[4][14] | Industrial |

| Ring-Opening of THF (Lab) | Tetrahydrofuran, Iodine, Triethylsilane | 86%[14][15] | Laboratory |

| Ring-Opening of THF (Alternative) | Tetrahydrofuran, 48% Hydrobromic Acid, Sulfuric Acid | 67.5%[14][15] | Laboratory/Industrial |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided to facilitate replication in a laboratory setting.

Protocol 1: Synthesis via Azeotropic Distillation of Butane-1,4-diol

This method involves the reaction of butane-1,4-diol with hydrobromic acid.[4][6][14]

-

Combine butane-1,4-diol with 47% hydrobromic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux.

-

The water formed during the reaction is removed azeotropically.

-

Continue the reaction for 24 hours.[9]

-

After cooling, the organic layer is separated, washed, dried, and purified by distillation to yield this compound.

Protocol 2: Synthesis via Ring-Opening of Tetrahydrofuran (Laboratory Scale)

This procedure utilizes iodine and a silane to open the tetrahydrofuran ring.[14][15]

-

Under a nitrogen atmosphere, add 47 mg (0.3 mmol) of iodine, 96 µL (0.6 mmol) of triethylsilane, and 97 µL (1.2 mmol) of tetrahydrofuran to a clean Schlenk tube.

-

Stir the mixture at room temperature for 2 hours, during which the color of the reactant will change from red-black to colorless.

-

Quench the reaction by washing with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent.

-

The combined organic extracts are concentrated, and the crude product is purified by column chromatography (PE:EA = 5:1) to afford this compound as a colorless liquid.[15]

Applications in Organic Synthesis and Drug Development

This compound is a bifunctional molecule, possessing both a hydroxyl group and a bromine atom, which makes it a valuable building block in organic synthesis.[13]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceutical compounds.[4][14]

-

Protecting Group Chemistry: It reacts with dihydropyran in the presence of a catalyst like Amberlyst 15 to form 2-(4-bromo-butoxy)-tetrahydro-pyran, a protected alcohol. This reaction is crucial for multi-step syntheses where the hydroxyl group needs to be temporarily masked.[4][6]

-

Synthesis of Heptene Derivatives: It serves as a starting material for the preparation of 7-bromo-1-heptene, which is an important intermediate in the synthesis of pharmaceuticals, pesticides, food additives, and new materials.[15]

-

Biochemical Research: this compound interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which can influence metabolic pathways.[4] Its potential as an antimicrobial and antifungal agent has also been investigated.[4][9]

Visualizing Synthesis and Application Workflows

The following diagrams illustrate the general synthetic pathways and the utility of this compound in further chemical transformations.

Caption: Key synthetic routes to this compound.

References

- 1. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, tech., cont. varying amounts of THF 1 g | Buy Online [thermofisher.com]

- 3. 1-Butanol, 4-bromo- [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 33036-62-3 [chemicalbook.com]

- 7. This compound, 85+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | CAS#:33036-62-3 | Chemsrc [chemsrc.com]

- 9. Page loading... [wap.guidechem.com]

- 10. veeprho.com [veeprho.com]

- 11. echemi.com [echemi.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound | 33036-62-3 | Benchchem [benchchem.com]

- 15. Page loading... [wap.guidechem.com]

The Synthetic Versatility of 4-Bromo-1-butanol: A Technical Guide to its Core Reactions and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-butanol is a bifunctional organic compound that serves as a versatile building block in a multitude of chemical syntheses. Its unique structure, featuring both a primary alcohol and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, specialty chemicals, and other complex organic molecules.[1][2] This technical guide provides an in-depth overview of the key reactions and reactivity of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Core Reactivity

The reactivity of this compound is dictated by its two functional groups: the hydroxyl (-OH) group and the bromo (-Br) group. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a wide range of nucleophiles. This dual functionality enables both intermolecular and intramolecular reactions, significantly expanding its synthetic utility.

Key Reactions and Experimental Protocols

Intramolecular Cyclization: Synthesis of Tetrahydrofuran (THF)

One of the most characteristic reactions of this compound is its intramolecular cyclization to form tetrahydrofuran (THF). This reaction is typically promoted by a strong base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming the five-membered cyclic ether.

Experimental Protocol: Synthesis of Tetrahydrofuran from this compound

-

Materials:

-

This compound

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to afford crude tetrahydrofuran.

-

Purify the product by distillation.

-

Quantitative Data for Intramolecular Cyclization

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium hydride (NaH) | THF | 0 to RT | 2-4 | Good to excellent |

| Potassium tert-butoxide (t-BuOK) | t-BuOH | Reflux | 2-4 | Good to excellent |

Reaction Pathway for Intramolecular Cyclization

References

Methodological & Application

Application Notes: The Versatile Role of 4-Bromo-1-butanol in the Synthesis of Pharmaceutical Intermediates

Introduction:

4-Bromo-1-butanol is a bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a primary alcohol and a primary alkyl bromide, allows for selective reactions at either functional group, making it a versatile reagent for constructing complex molecular architectures. The hydroxyl group can undergo oxidation, esterification, or etherification, while the bromo group is readily displaced by various nucleophiles in substitution reactions. This dual reactivity enables the introduction of a four-carbon chain with a terminal hydroxyl group, a common structural motif in many active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates using this compound and explore the signaling pathways of the corresponding drugs.

Application 1: Synthesis of a Key Intermediate for the Anti-Anxiety Agent Buspirone

A vital intermediate in the synthesis of the anxiolytic drug buspirone and related compounds is 1-(4-hydroxybutyl)piperazine. This compound serves as an effective reagent for the mono-N-alkylation of a piperazine derivative to yield this intermediate.

Experimental Protocol: Synthesis of 1-(4-hydroxybutyl)-4-methylpiperazine

This protocol details the N-alkylation of N-methylpiperazine with this compound.

Materials:

-

This compound

-

N-Methylpiperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-methylpiperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with brine.

-

Separate the organic layer and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(4-hydroxybutyl)-4-methylpiperazine.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.1 eq | [1] |

| N-Methylpiperazine | 1.0 eq | [1] |

| Potassium Carbonate | 2.0 eq | [2] |

| Reaction Conditions | ||

| Solvent | Acetonitrile | [2] |

| Temperature | Reflux (~82°C) | [3] |

| Reaction Time | 12-16 h | [1] |

| Product | ||

| Yield | 70-85% (typical) | [1] |

| Boiling Point | 88-90°C at 0.2 mmHg | [4] |

Logical Workflow for the Synthesis of 1-(4-hydroxybutyl)-4-methylpiperazine

Caption: Synthetic workflow for 1-(4-hydroxybutyl)-4-methylpiperazine.

Signaling Pathway of a Related Drug: Buspirone

Buspirone, an anxiolytic agent, primarily exerts its effects through modulation of the serotonergic and dopaminergic systems.[5] Its mechanism of action is complex, involving partial agonism at serotonin 5-HT₁ₐ receptors and antagonism at dopamine D₂ receptors.[5][6]

Caption: Buspirone's mechanism of action on serotonin and dopamine receptors.

Application 2: Synthesis of a Precursor to the Pulmonary Hypertension Drug Selexipag

4-Isopropylamino-1-butanol is a key intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension.[7][8] This intermediate can be synthesized from a derivative of this compound, namely 4-bromo-1-acetoxybutane.

Experimental Protocol: Synthesis of 4-isopropylamino-1-butanol

This two-step protocol involves the synthesis of 4-bromo-1-acetoxybutane from tetrahydrofuran, followed by its reaction with isopropylamine and subsequent hydrolysis.

Step 1: Synthesis of 4-bromo-1-acetoxybutane [8]

Materials:

-

Tetrahydrofuran (THF)

-

Acetic acid solution of hydrogen bromide (33%)

-

Four-neck flask

-

Ice-water bath

-

Distillation apparatus

Procedure:

-

Add THF to a four-neck flask and cool to 10°C using an ice-water bath.

-

Slowly add the acetic acid solution of hydrogen bromide dropwise while maintaining the temperature at 10°C.

-

Allow the reaction to proceed for 4 hours at 10°C.

-

After the reaction is complete, recover THF and acetic acid by vacuum distillation.

-

Heat the residue to 100°C and collect the fraction distilling at 87-89°C under 2 mmHg vacuum to obtain 4-bromo-1-acetoxybutane.

Step 2: Synthesis of 4-isopropylamino-1-butanol [9]

Materials:

-

4-Bromo-1-acetoxybutane

-

Acetonitrile

-

Sodium bicarbonate

-

Isopropylamine

-

Ethyl acetate

-

Ethanol

-

Sodium hydroxide

-

Dichloromethane

-

Water

Procedure:

-

To a four-neck flask, add 4-bromo-1-acetoxybutane, acetonitrile, and sodium bicarbonate.

-

Cool the mixture to 5°C in an ice-water bath.

-

Add isopropylamine dropwise, then warm the mixture to 20°C and react for 5 hours.

-

Filter to remove inorganic salts and concentrate the filtrate to remove acetonitrile.

-

Recrystallize the residue from ethyl acetate to obtain 4-isopropylamino-1-acetoxybutane.

-

To a three-necked flask, add the 4-isopropylamino-1-acetoxybutane and ethanol.

-

Add a solution of sodium hydroxide in water dropwise at 0°C, then stir at 30°C for 1 hour.

-

Concentrate the reaction mixture to remove ethanol.

-

Add dichloromethane and water to the residue and perform an extraction.

-

Dry the organic phase over sodium sulfate, concentrate, and distill under vacuum (83-85°C at 1 mmHg) to obtain 4-isopropylamino-1-butanol.

Quantitative Data:

| Parameter | Value (Step 1) | Value (Step 2) | Reference |

| Reactants | |||

| 4-Bromo-1-acetoxybutane | - | 1.0 eq | [9] |

| Isopropylamine | - | 3.0 eq | [9] |

| Sodium Bicarbonate | - | 5.0 eq | [9] |

| Sodium Hydroxide | - | 2.0 eq | [9] |

| Reaction Conditions | |||

| Solvent | Acetic Acid/THF | Acetonitrile, Ethanol | [8][9] |

| Temperature | 10°C | 5-20°C, then 0-30°C | [8][9] |

| Reaction Time | 4 h | 5 h, then 1 h | [8][9] |

| Product | |||

| Yield | 93% (for 4-bromo-1-acetoxybutane) | 92% (for acetate), 95% (for final alcohol) | [8][9] |

| Purity (GC) | 99.5% | 99.5% | [8][9] |

Signaling Pathway of Selexipag

Selexipag is a selective prostacyclin (IP) receptor agonist.[10] Binding of selexipag to the IP receptor on pulmonary artery smooth muscle cells activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[11][12] Elevated cAMP leads to the activation of protein kinase A (PKA), resulting in vasodilation and inhibition of smooth muscle cell proliferation, thereby counteracting the pathology of pulmonary arterial hypertension.[12][13]

Caption: Selexipag's signaling pathway via the prostacyclin (IP) receptor.

The protocols and data presented herein demonstrate the utility of this compound as a versatile and valuable starting material in the synthesis of key pharmaceutical intermediates for diverse therapeutic areas. Its bifunctional nature allows for the straightforward introduction of a hydroxybutyl moiety, which is a common pharmacophore. The provided experimental procedures and quantitative data serve as a practical guide for researchers and scientists in drug development, while the signaling pathway diagrams offer insight into the mechanism of action of the corresponding APIs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]

- 6. Buspirone - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. US20190084921A1 - Method of preparation of 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 9. WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 10. What is the mechanism of Selexipag? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Bromo-1-butanol as a Precursor for Tetrahydropyranyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of functional groups is a critical strategy. The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols due to its ease of introduction, stability under a variety of reaction conditions, and facile cleavage under mild acidic conditions.[1][2] 4-Bromo-1-butanol serves as a valuable bifunctional precursor, containing both a hydroxyl group amenable to protection and a bromo group that can participate in subsequent nucleophilic substitution reactions. This dual functionality makes it an important building block in the synthesis of more complex molecules.

The reaction of this compound with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst yields 2-(4-bromobutoxy)tetrahydropyran, effectively protecting the alcohol functionality. This protected intermediate can then be used in a variety of synthetic transformations where the presence of a free hydroxyl group would be detrimental. The THP ether can be selectively removed later in the synthetic sequence to reveal the alcohol.

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-bromobutoxy)tetrahydropyran from this compound using two common acidic catalysts: Amberlyst-15 and p-toluenesulfonic acid (p-TSA).

Applications in Drug Development and Organic Synthesis

The tetrahydropyran motif is a common feature in many biologically active natural products and pharmaceuticals.[3] The use of this compound as a precursor for THP ethers offers several advantages in drug discovery and organic synthesis:

-

Introduction of a Linker: The protected 4-bromobutoxy moiety can act as a flexible linker to connect different molecular fragments.

-

Modification of Physicochemical Properties: The incorporation of the tetrahydropyran group can influence a molecule's solubility, lipophilicity, and metabolic stability.[3]

-

Versatile Synthetic Intermediate: The bromo group on the protected butanol chain allows for a wide range of subsequent chemical modifications, such as the formation of ethers, esters, amines, and carbon-carbon bonds through coupling reactions.[3]

Reaction Mechanism

The formation of a tetrahydropyranyl ether from an alcohol and dihydropyran is an acid-catalyzed addition reaction. The mechanism proceeds as follows:

-

Protonation of Dihydropyran: The acid catalyst protonates the double bond of the dihydropyran, generating a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, regenerating the catalyst and yielding the THP ether product.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2-(4-bromobutoxy)tetrahydropyran using Amberlyst-15 and p-toluenesulfonic acid as catalysts, followed by a protocol for the deprotection of the THP ether.

Synthesis of 2-(4-bromobutoxy)tetrahydropyran

A. Using Amberlyst-15 as a Catalyst

Amberlyst-15 is a strongly acidic, macroreticular, polymeric catalyst that offers advantages such as ease of handling, recyclability, and simplified work-up procedures.[4][5]

Materials:

-

This compound

-

3,4-Dihydro-2H-pyran (DHP)

-

Amberlyst-15 resin

-

Hexane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous hexane, add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add Amberlyst-15 resin (0.1 eq by weight relative to this compound).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with hexane, dried, and reused.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(4-bromobutoxy)tetrahydropyran.

B. Using p-Toluenesulfonic Acid (p-TSA) as a Catalyst

p-Toluenesulfonic acid is a commonly used, inexpensive, and effective organic acid catalyst for the formation of THP ethers.[6][7]

Materials:

-

This compound

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.[6]

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-(4-bromobutoxy)tetrahydropyran.

Deprotection of 2-(4-bromobutoxy)tetrahydropyran

The THP ether can be readily cleaved under mild acidic conditions to regenerate the parent alcohol.

Materials:

-

2-(4-bromobutoxy)tetrahydropyran

-

Methanol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(4-bromobutoxy)tetrahydropyran (1.0 eq) in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

-

Purify the product by column chromatography or distillation if necessary.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-(4-bromobutoxy)tetrahydropyran

| Parameter | Amberlyst-15 Method | p-TSA Method |

| Catalyst | Amberlyst-15 | p-Toluenesulfonic acid (p-TSA) |

| Solvent | Hexane | Dichloromethane (DCM) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2-6 hours (typical) | 30 minutes - 2 hours (typical)[6] |

| Work-up | Simple filtration to remove catalyst | Aqueous work-up to neutralize acid |

Table 2: Characterization Data for 2-(4-bromobutoxy)tetrahydropyran

| Property | Data |

| Molecular Formula | C₉H₁₇BrO₂[8] |

| Molecular Weight | 237.13 g/mol [8] |

| Appearance | Colorless liquid |

| Boiling Point | 118-120 °C at 10 mmHg |

| ¹H NMR (CDCl₃, δ) | ~4.57 (t, 1H), 3.87-3.72 (m, 2H), 3.53-3.38 (m, 4H), 1.98-1.45 (m, 10H) |

| ¹³C NMR (CDCl₃, δ) | ~98.8, 67.0, 62.3, 33.8, 30.7, 29.5, 28.8, 25.4, 19.5 |

| IR (neat, cm⁻¹) | ~2940, 2870, 1440, 1120, 1035, 650 |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₉H₁₈BrO₂: 237.0485; found 237.0488 |

Diagrams

Caption: Reaction mechanism for the acid-catalyzed formation of a THP ether.

Caption: General experimental workflow for THP ether synthesis.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cas 31608-22-7,2-(4-Bromobutoxy)tetrahydro-2H-pyran | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Bromobutoxy)tetrahydro-2H-pyran | C9H17BrO2 | CID 559019 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intramolecular Williamson Ether Synthesis of 4-Bromo-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers. A significant variation of this reaction is its intramolecular version, which is particularly useful for the synthesis of cyclic ethers. This document provides detailed application notes and a comprehensive protocol for the intramolecular Williamson ether synthesis of 4-bromo-1-butanol to produce tetrahydrofuran (THF). THF and its derivatives are crucial building blocks in organic synthesis and are found in the core structure of numerous pharmaceutical compounds.[1][2] The U.S. Food and Drug Administration (FDA) has approved thirteen drugs containing a tetrahydrofuran moiety for treating a range of clinical diseases, including antiviral agents like Darunavir.[1][2]

The reaction proceeds via a two-step mechanism. First, a strong base is used to deprotonate the hydroxyl group of this compound, forming an alkoxide intermediate. This is followed by an intramolecular SN2 reaction, where the nucleophilic alkoxide attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the cyclic ether, THF.[3]

Applications in Drug Development

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds. Its presence in various natural products with significant biological activities has inspired its incorporation into synthetic drug candidates. The intramolecular Williamson ether synthesis of substituted bromo-butanols provides a versatile route to access a diverse range of THF derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[1][2] For instance, the bis-tetrahydrofuran ligand is a key component in the design of potent HIV-1 protease inhibitors.[4]

Experimental Protocols

This section details the experimental procedure for the synthesis of tetrahydrofuran from this compound via an intramolecular Williamson ether synthesis.

Materials and Reagents

-

This compound (C₄H₉BrO)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether ((C₂H₅)₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Septa

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

-

Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is placed under an inert atmosphere of argon or nitrogen.

-

Dispensing the Base: Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the reaction flask. Anhydrous diethyl ether or THF is added to the flask to create a slurry.

-

Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF in a separate flask. This solution is then transferred to an addition funnel and added dropwise to the stirred suspension of sodium hydride at 0 °C (using an ice bath). The addition should be slow to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by distillation to yield pure tetrahydrofuran.

Quantitative Data

The following table summarizes typical quantitative data for the intramolecular Williamson ether synthesis of this compound. The exact yields can vary depending on the reaction scale, purity of reagents, and adherence to anhydrous conditions.

| Parameter | Value | Reference/Note |

| Reactants | ||

| This compound | 1.0 eq | Starting material |

| Sodium Hydride (60% dispersion) | 1.1 - 1.2 eq | Base |

| Solvent | Anhydrous Diethyl Ether or THF | |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | Dropwise addition of substrate |

| Reaction Temperature | Reflux (approx. 35 °C for diethyl ether, 66 °C for THF) | |

| Reaction Time | 2 - 6 hours | Monitored by TLC |

| Product | ||

| Tetrahydrofuran (THF) | ||

| Typical Yield | 80 - 95% | Yields are highly dependent on reaction conditions and scale. |

| Purification Method | Distillation | Boiling point of THF is 66 °C. |

Potential Side Reactions

The primary side reaction in the Williamson ether synthesis is elimination, which is more prevalent with secondary and tertiary alkyl halides.[5] However, in the case of the intramolecular cyclization of this compound, the formation of the five-membered THF ring is kinetically and thermodynamically favored, minimizing the likelihood of elimination or other intermolecular side reactions. Maintaining anhydrous conditions is crucial to prevent the quenching of the alkoxide intermediate by water.

Visualizations

Reaction Mechanism

The following diagram illustrates the two-step mechanism of the intramolecular Williamson ether synthesis of this compound.

Caption: Mechanism of THF synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of THF.

Caption: Experimental workflow for THF synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solved When this compound is treated with a strong base | Chegg.com [chegg.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]